![molecular formula C60H93N11O11S B1494621 [4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2R)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B1494621.png)
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2R)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dolastatina 10 monometil-Vat-Cit-PAB es un compuesto químico complejo que se utiliza principalmente en el desarrollo de conjugados de anticuerpos-fármacos (ADC). Combina la Dolastatina 10 monometil, un potente inhibidor de la tubulina, con el enlazador ADC Vat-Cit-PAB. Este compuesto es conocido por su significativa actividad antitumoral, convirtiéndolo en una herramienta valiosa en la investigación y el tratamiento del cáncer .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la Dolastatina 10 monometil-Vat-Cit-PAB implica múltiples pasos, comenzando con la preparación de la Dolastatina 10 monometil. Esto es seguido por la conjugación de la Dolastatina 10 monometil con el enlazador Vat-Cit-PAB. El proceso típicamente involucra:
Síntesis de la Dolastatina 10 monometil:
Métodos de producción industrial
La producción industrial de la Dolastatina 10 monometil-Vat-Cit-PAB sigue rutas sintéticas similares, pero a mayor escala. Esto implica la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. Técnicas como la cromatografía líquida de alto rendimiento (HPLC) se emplean para la purificación, y se implementan medidas estrictas de control de calidad para mantener la consistencia .
Análisis De Reacciones Químicas
Tipos de reacciones
La Dolastatina 10 monometil-Vat-Cit-PAB experimenta diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede modificar los grupos funcionales del compuesto, alterando potencialmente su actividad biológica.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el enlazador o el componente activo del fármaco.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas desoxigenadas del compuesto .
Aplicaciones Científicas De Investigación
La Dolastatina 10 monometil-Vat-Cit-PAB tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar rutas sintéticas complejas y mecanismos de reacción.
Biología: La capacidad del compuesto para inhibir la tubulina lo convierte en una herramienta valiosa para estudiar la división celular y la dinámica de los microtúbulos.
Medicina: Su potente actividad antitumoral se aprovecha en el desarrollo de ADC para la terapia contra el cáncer dirigida.
Industria: El compuesto se utiliza en la producción de ADC, que son cada vez más importantes en la industria farmacéutica para desarrollar nuevos tratamientos contra el cáncer
Mecanismo De Acción
La Dolastatina 10 monometil-Vat-Cit-PAB ejerce sus efectos principalmente a través de la inhibición de la polimerización de la tubulina. Esto interrumpe la formación de microtúbulos, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas. El enlazador Vat-Cit-PAB facilita la entrega dirigida de la Dolastatina 10 monometil a las células cancerosas, mejorando su eficacia y reduciendo los efectos fuera del objetivo .
Comparación Con Compuestos Similares
Compuestos similares
Auristatina E monometil: Otro potente inhibidor de la tubulina utilizado en ADC.
Maytansinoides: Una clase de compuestos con mecanismos de acción similares, utilizados en varios ADC.
Camptotecina: Inhibidores de la topoisomerasa que también se utilizan en ADC para el tratamiento del cáncer
Singularidad
La Dolastatina 10 monometil-Vat-Cit-PAB es única debido a su combinación específica de la Dolastatina 10 monometil y el enlazador Vat-Cit-PAB. Esta combinación mejora su estabilidad y capacidad de direccionamiento, lo que la hace particularmente efectiva en ADC para la terapia contra el cáncer .
Propiedades
Fórmula molecular |
C60H93N11O11S |
|---|---|
Peso molecular |
1176.5 g/mol |
Nombre IUPAC |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2R)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C60H93N11O11S/c1-14-38(8)51(46(80-12)33-47(72)71-30-19-23-45(71)52(81-13)39(9)53(73)67-44(57-63-29-31-83-57)32-40-20-16-15-17-21-40)69(10)58(77)49(36(4)5)68-56(76)50(37(6)7)70(11)60(79)82-34-41-24-26-42(27-25-41)65-54(74)43(22-18-28-64-59(62)78)66-55(75)48(61)35(2)3/h15-17,20-21,24-27,29,31,35-39,43-46,48-52H,14,18-19,22-23,28,30,32-34,61H2,1-13H3,(H,65,74)(H,66,75)(H,67,73)(H,68,76)(H3,62,64,78)/t38-,39+,43-,44-,45+,46+,48-,49-,50-,51-,52+/m0/s1 |
Clave InChI |
GXCUHADNABTLIA-DBHCVZOLSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


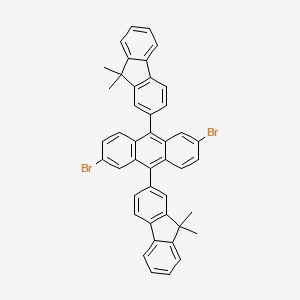
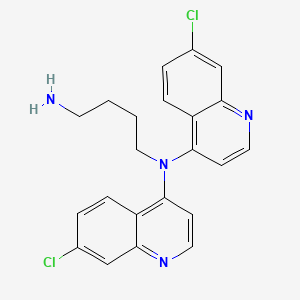
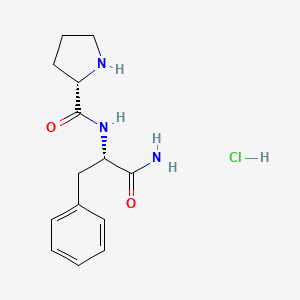


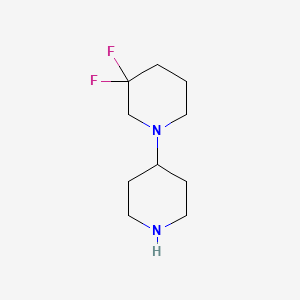

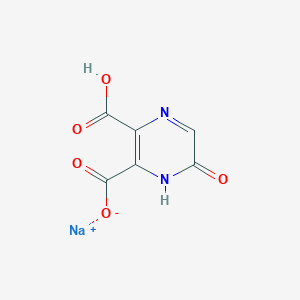
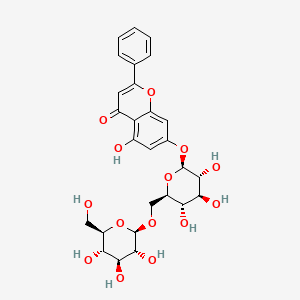




![[(4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone](/img/structure/B1494601.png)
